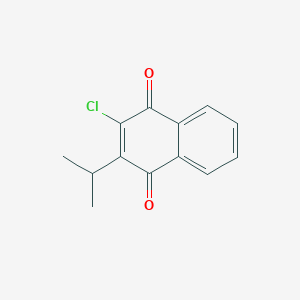

2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione

Descripción

Propiedades

Número CAS |

29560-70-1 |

|---|---|

Fórmula molecular |

C13H11ClO2 |

Peso molecular |

234.68 g/mol |

Nombre IUPAC |

2-chloro-3-propan-2-ylnaphthalene-1,4-dione |

InChI |

InChI=1S/C13H11ClO2/c1-7(2)10-11(14)13(16)9-6-4-3-5-8(9)12(10)15/h3-7H,1-2H3 |

Clave InChI |

GIXVLAYTOKTQDI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Optimization

The reaction proceeds via activation of the hydroxyl group at position 2 of 3-alkyllawsone (e.g., 2-hydroxy-3-benzyl-1,4-naphthoquinone) by DMF, forming a reactive intermediate that undergoes chlorination. Key parameters include:

-

Oxalyl chloride equivalence : 4.0 equivalents ensure complete conversion.

-

Catalyst : DMF (1.3 equivalents) acts as a Lewis acid to stabilize the chlorinating agent.

For 2-chloro-3-(propan-2-yl)naphthalene-1,4-dione, the starting material would be 2-hydroxy-3-(propan-2-yl)-1,4-naphthoquinone. However, positional isomerism during chlorination may require further optimization to direct the chloro group to position 2 while retaining the isopropyl group at position 3.

Table 1: Optimized Conditions for Chlorination of 3-Alkyllawsones

| Parameter | Value |

|---|---|

| Oxalyl chloride | 4.0 equivalents |

| DMF | 1.3 equivalents |

| Solvent | Dry DCM (0.15 M) |

| Reaction time | 10 hours |

| Yield | Up to 95% |

Nucleophilic Substitution of Dihalonaphthoquinones

Patents by Reddy et al. (2009) describe the use of 2,3-dihalonaphthoquinones as intermediates for synthesizing substituted naphthoquinones. For example, 2,3-dichloro-1,4-naphthoquinone reacts with nucleophiles like trans-4-(4-chlorophenyl)cyclohexane-1-carboxylic acid in acetonitrile with silver nitrate and ammonium persulfate.

Application to Target Compound

To prepare this compound, one chloride at position 3 could be displaced by an isopropyl group via nucleophilic substitution. Key considerations include:

-

Nucleophile : Isopropylmagnesium bromide or isopropylthiol, depending on the leaving group.

-

Catalyst : Silver nitrate (0.8–2.0 equivalents relative to dihalonaphthoquinone) facilitates halide displacement.

-

Solvent : Acetonitrile or DCM ensures solubility and reaction homogeneity.

This method offers regioselectivity but may require stringent anhydrous conditions to avoid hydrolysis of the naphthoquinone core.

Proline-Catalyzed Three-Component Reductive Alkylation (TCRA)

The TCRA method enables simultaneous alkylation and reduction of 2-hydroxy-1,4-naphthoquinone (lawsone) using aldehydes and Hantzsch ester under proline catalysis. For instance, benzaldehyde reacts with lawsone to form 2-hydroxy-3-benzyl-1,4-naphthoquinone, which is subsequently chlorinated.

Adaptation for Isopropyl Substitution

Using isobutyraldehyde as the aldehyde component, this method could introduce the propan-2-yl group at position 3. Post-alkylation chlorination with oxalyl chloride would then yield the target compound. Optimized conditions include:

Table 2: TCRA Conditions for 3-Alkylation

| Parameter | Value |

|---|---|

| Catalyst | L-Proline (30 mol%) |

| Reductant | Hantzsch ester (1.5 eq) |

| Solvent | Acetone:DMSO (1:2) |

| Temperature | 50°C |

| Reaction time | 24 hours |

Comparative Analysis of Methods

Efficiency and Scalability

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

Aplicaciones Científicas De Investigación

2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer therapies. The molecular targets include various enzymes and proteins involved in cellular redox regulation .

Comparación Con Compuestos Similares

Antimicrobial Activity

Naphthoquinones with amino-linked substituents exhibit broad-spectrum antimicrobial activity:

- 2-Chloro-3-((thiophen-2-ylmethyl)amino)-1,4-naphthoquinone demonstrates antifungal activity against Candida albicans and Aspergillus niger, attributed to the thiophene moiety’s electron-rich aromatic system .

- 2-Chloro-3-(4-hydroxyphenylamino)-1,4-naphthoquinone outperforms fluconazole against Sporothrix schenckii and Trichophyton mentagraphytes (MIC = 0.78 µg/mL), likely due to enhanced hydrogen bonding from the hydroxyl group .

- 2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)-1,4-naphthoquinone shows potent antibacterial activity against Micrococcus luteus (MIC = 15.6 µg/mL), with the piperidine group contributing to membrane disruption .

Table 1: Antimicrobial Activities of Selected Analogs

Anticancer Activity

Substituents at position 3 significantly modulate anticancer potency:

- 2-Chloro-3-(3-(2-methylpiperidin-1-yl)propylamino)-1,4-naphthoquinone (Compound 53) exhibits an IC₅₀ of 16.71 µM against HeLa cells, comparable to imatinib, suggesting kinase inhibition via the piperidine side chain .

- 2-Chloro-3-(methylphenylamino)-1,4-naphthoquinone (Compound 55) shows similar efficacy, with the methyl group enhancing membrane permeability .

- 2-Isopentylamino-1,4-naphthoquinone (chlorine replaced by hydrogen) demonstrates anti-breast cancer activity through aromatase inhibition, highlighting the chlorine atom’s role in redox cycling .

Table 2: Anticancer Activities of Selected Analogs

Structural and Crystallographic Insights

- Non-planar conformations: Derivatives like 2-Chloro-3-((3-CF₃-phenyl)amino)-1,4-naphthoquinone exhibit torsion angles of 30–33° around the N–C bond, reducing π-stacking but enhancing hydrogen bonding (N–H···O/Cl) for target recognition .

- C–Cl···π interactions: Observed in 2-(alkylamino)-3-chloro-1,4-naphthoquinones, these interactions stabilize crystal packing and may influence redox properties .

- Solvent-dependent polymorphism: Analog 2-(prop-2-yn-1-yloxy)-1,4-naphthoquinone crystallizes in triclinic (P1) or monoclinic systems, affecting solubility and dissolution rates .

Pharmacokinetic and Toxicity Profiles

- 2-Isopentylamino-1,4-naphthoquinone shows favorable pharmacokinetics in rodent models, with low rotarod toxicity, suggesting that alkylamino groups reduce off-target effects .

- 2-Chloro-3-(cyanophenylamino)-1,4-naphthoquinone (Compound 56) has a cyanophenyl group that may enhance metabolic stability but increase hepatotoxicity risks .

Actividad Biológica

2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione is a synthetic compound belonging to the naphthoquinone class, known for its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and other relevant biological properties supported by recent research findings.

The compound's structure includes a chlorine atom and an isopropyl group attached to a naphthalene ring with two carbonyl groups. This configuration influences its reactivity and biological interactions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

| Pseudomonas aeruginosa | 0.0195 mg/mL |

These findings suggest that the compound could be a potential candidate for developing new antibiotics, particularly against resistant strains of bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. It has shown efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.0048 mg/mL |

| Aspergillus niger | 0.039 mg/mL |

These results indicate its potential application in treating fungal infections .

Anticancer Activity

Research has revealed that this compound exhibits anticancer properties through mechanisms such as inducing apoptosis and generating reactive oxygen species (ROS). These effects lead to oxidative stress in cancer cells, promoting cell death.

A study investigated the compound's interaction with key enzymes involved in cancer progression, such as Caspase-3 and Topoisomerase-II. The results indicated that the compound could inhibit these enzymes effectively, suggesting its potential role in cancer therapy .

The biological activity of this compound can be attributed to its ability to generate ROS through redox cycling. This oxidative stress damages cellular components like DNA and proteins, leading to apoptosis in targeted cells.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.